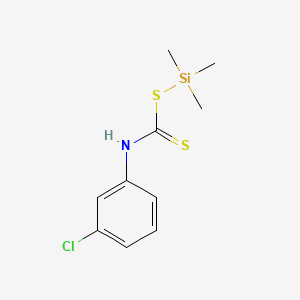
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester is a chemical compound with the molecular formula C10H14ClNS2Si. It contains a total of 29 atoms, including 14 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 2 sulfur atoms, and 1 chlorine atom . This compound is known for its unique structure, which includes multiple bonds, aromatic rings, and a (thio-) carbamate group .
Preparation Methods
The synthesis of carbanilic acid, 3-chlorodithio-, trimethylsilyl ester involves several steps. One common method is the reaction of carbanilic acid derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbanilic acid, 3-chlorodithio-, trimethylsilyl ester involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules and pathways .
Comparison with Similar Compounds
Carbanilic acid, 3-chlorodithio-, trimethylsilyl ester can be compared with other similar compounds, such as:
Carbanilic acid derivatives: These compounds share similar structural features but differ in their substituents and reactivity.
Trimethylsilyl esters: These esters have similar functional groups but vary in their chemical properties and applications.
Chlorodithio compounds: These compounds contain similar sulfur and chlorine atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
71456-96-7 |
|---|---|
Molecular Formula |
C10H14ClNS2Si |
Molecular Weight |
275.9 g/mol |
IUPAC Name |
trimethylsilyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C10H14ClNS2Si/c1-15(2,3)14-10(13)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3,(H,12,13) |
InChI Key |
YZYFMQNMKPNHNK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)SC(=S)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















